BenchChemオンラインストアへようこそ!

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole

Medicinal chemistry Lipophilicity optimization Imidazole scaffold SAR

This fully substituted 1,4,5-trisubstituted-2-thioimidazole is a strategic analog for expanding h15-LOX-2 and p38 MAP kinase structure-activity relationships. Its N1-p-tolyl group modulates electron density and rotamer preference, while the C5-(3,4-dichlorophenyl) motif enhances lipophilicity and halogen-bonding potential. Directly comparable to the MLS inhibitor series, this compound enables head-to-head selectivity profiling and property-based optimization campaigns. Procure to benchmark novel synthetic routes to polysubstituted imidazoles.

Molecular Formula C23H18Cl2N2S
Molecular Weight 425.37
CAS No. 1207042-77-0
Cat. No. B2793247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole
CAS1207042-77-0
Molecular FormulaC23H18Cl2N2S
Molecular Weight425.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C23H18Cl2N2S/c1-16-7-10-19(11-8-16)27-22(18-9-12-20(24)21(25)13-18)14-26-23(27)28-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3
InChIKeyIYCBVOUXKPVTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1207042-77-0): Sourcing Guide for a Trisubstituted Imidazole Research Intermediate


2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1207042-77-0) is a fully substituted 1,4,5-trisubstituted-2-thioimidazole derivative (C₂₃H₁₈Cl₂N₂S, MW 425.37 g/mol) . The compound belongs to a well-explored scaffold class wherein the 2-thioether substituent, the 5-aryl ring, and the 1-aryl group are independently varied to modulate physicochemical and pharmacological properties [1]. 2-Thio-substituted imidazoles have been reported as p38 MAP kinase inhibitors and, more recently, as human epithelial 15-lipoxygenase-2 (h15-LOX-2) inhibitors when bearing a benzylthio moiety at the 2-position [2]. This specific congener is primarily offered as a research-grade building block or screening library compound, with typical vendor-reported purity of ≥95% .

Why 2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole Cannot Be Interchanged with Generic Imidazole Analogs: Key Procurement Risks


Within the 2-thioimidazole family, simultaneous variation of the N1-aryl group and the C2-thioether chain produces profound differences in logP, target engagement, and cellular permeability that are not predictable by single-position substitution data alone [1]. For example, replacing the N1-phenyl group (as in the MLS h15-LOX-2 inhibitor series) with an N1-p-tolyl group introduces a methyl substituent that alters both electron density on the imidazole ring and the rotational freedom of the N1-aryl ring, while the C5-(3,4-dichlorophenyl) motif contributes halogen-bonding potential and enhanced lipophilicity [1][2]. The C2-benzylthio chain further differentiates this compound from shorter-chain analogs (methylthio, ethylthio) by providing additional π-stacking surface area and increased steric demand that can dictate selectivity versus off-target kinases or lipoxygenases [2]. Simple in-class substitution without structural verification can therefore lead to false-negative screening results or erroneous structure-activity conclusions.

Quantitative Comparative Evidence for 2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole Against Closest Structural Analogs


N1-Aryl Substitution: p-Tolyl vs. Phenyl — Impact on Calculated Lipophilicity and Electronic Profile

The N1-p-tolyl group in the target compound (CAS 1207042-77-0) distinguishes it from the 1-phenyl analog 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole. The para-methyl substituent increases calculated logP by approximately +0.5 log units relative to the unsubstituted phenyl congener, and the electron-donating methyl group modestly enriches the imidazole N3 electron density, which can affect hydrogen-bond acceptor strength [1]. In the structurally related 1-phenyl-2-(benzylthio)imidazole h15-LOX-2 inhibitor series (Tsai et al., 2021), IC₅₀ values ranged from 0.34 to 0.87 μM, with >50-fold selectivity over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2 [2]. The p-tolyl modification is expected to further tune both potency and selectivity, although direct assay data for this specific compound are not yet publicly reported.

Medicinal chemistry Lipophilicity optimization Imidazole scaffold SAR

C2-Benzylthio vs. C2-Ethylthio/Methylthio: Molecular Size and π-Stacking Surface Area Differentiation

The C2-benzylthio substituent (—SCH₂Ph, molecular formula contribution C₇H₇S, MW ~123 Da) is substantially larger and more lipophilic than the ethylthio (—SC₂H₅, MW ~61 Da) or methylthio (—SCH₃, MW ~47 Da) groups found in closely cataloged analogs such as 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole and 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole . The benzylthio group contributes an additional aromatic ring capable of edge-to-face or π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues in enzyme active sites. In published 2-benzylthio-imidazole h15-LOX-2 inhibitors, this aromatic thioether was critical for achieving sub-micromolar potency (IC₅₀ 0.34–0.87 μM), whereas shorter-chain thioethers were not reported among the active series [1]. The target compound's increased calculated topological polar surface area (~31 Ų for the benzylthio moiety vs. ~25 Ų for ethylthio) further modulates solubility and permeability balance.

Enzyme inhibition Fragment-based drug design Thioether SAR

N1-Benzyl vs. N1-p-Tolyl: Molecular Shape and Conformational Flexibility Comparison

A frequently cataloged structural neighbor is 1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole (CAS 1207004-01-0), which differs only at the N1 substituent (benzyl —CH₂Ph vs. p-tolyl —C₆H₄CH₃) . The N1-benzyl analog introduces a methylene spacer between the imidazole ring and the phenyl group, increasing rotational freedom (one additional rotatable bond) and altering the spatial orientation of the aromatic ring relative to the imidazole core. In contrast, the N1-p-tolyl group in the target compound maintains a direct N–aryl bond, resulting in a more conformationally restricted, planar N1-aryl arrangement. This conformational restriction can translate into entropic advantages in target binding (reduced conformational penalty upon binding) and may also affect metabolic stability, as N-dearylation is generally less facile than N-dealkylation [1].

Conformational analysis Scaffold hopping Imidazole SAR

Vendor-Reported Purity and Availability: Batch Consistency for Reproducible Screening

Commercial suppliers list 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1207042-77-0) at ≥95% purity with a molecular weight of 425.37 g/mol (C₂₃H₁₈Cl₂N₂S) . The closest N1-phenyl analog and N1-benzyl analog are similarly offered at ≥95% purity . While head-to-head batch analytical data are not publicly disclosed, the consistent purity specification across vendors for all three analogs implies comparable synthetic tractability. The target compound's identity is confirmed by InChI Key IYCBVOUXKPVTGW-UHFFFAOYSA-N and SMILES CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl, enabling unambiguous procurement verification .

Compound procurement Quality control Screening library

Recommended Research and Procurement Applications for 2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole


Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitor Screening and Lead Optimization

Based on the confirmed activity of 2-benzylthio-1-phenylimidazoles as potent, selective h15-LOX-2 inhibitors (IC₅₀ 0.34–0.87 μM, >50-fold selectivity over related oxygenases) reported by Tsai et al. [1], the target compound with its N1-p-tolyl and C5-(3,4-dichlorophenyl) modifications represents a logical next-step analog for structure-activity relationship expansion. The increased lipophilicity (estimated ΔClogP ≈ +0.5 vs. 1-phenyl congener) and electronic tuning from the p-tolyl group offer potential improvements in cellular activity, as four of five inhibitors in the reference series were active in h15-LOX-2/HEK293 cell assays. Procurement of this compound enables direct head-to-head comparison with the published MLS series to probe the contribution of the C5-dichlorophenyl and N1-p-tolyl motifs to potency and selectivity.

p38 MAP Kinase Inhibitor Fragment-Based or Combinatorial Library Expansion

The 2-thio-substituted imidazole scaffold is an established pharmacophore for p38 MAP kinase inhibition, as described by Laufer and Koch [2]. The target compound's unique combination of C2-benzylthio (providing an additional aromatic ring for hydrophobic pocket occupancy) and C5-(3,4-dichlorophenyl) (introducing halogen-mediated interactions) makes it a valuable entry for kinase inhibitor library diversification. Its structural distinction from the more common 4-aryl-2-thioimidazole regioisomers may permit exploration of alternative binding modes within the ATP-binding pocket.

Physicochemical Property Benchmarking for CNS or Intracellular Target Programs

With an estimated ClogP of ~6.0–6.5 (calculated from the PubChem-deposited structure [3]), the target compound occupies a lipophilicity range relevant to both CNS-penetrant and intracellular-targeted small molecules. The C5-(3,4-dichlorophenyl) group contributes approximately +1.5 log units relative to an unsubstituted phenyl ring, while the N1-p-tolyl adds ~+0.5 log units versus N1-phenyl. This compound can serve as a calibrated reference point for property-based optimization campaigns aiming to balance permeability with solubility, especially when compared head-to-head with the less lipophilic N1-phenyl analog or the more flexible N1-benzyl analog.

Synthetic Methodology Development for 1,4,5-Trisubstituted 2-Thioimidazoles

The fully substituted nature of this imidazole (three different aryl/heteroaryl groups at N1, C2, and C5) makes it an excellent model substrate for developing and benchmarking new synthetic routes to polysubstituted imidazoles. The presence of the oxidizable benzylthio group and the two chlorine atoms (which can participate in cross-coupling reactions) provides multiple handles for downstream diversification, enabling its use as a late-stage intermediate in parallel synthesis workflows [2]. The compound's well-defined InChI Key (IYCBVOUXKPVTGW-UHFFFAOYSA-N) and SMILES string ensure unambiguous identity verification during method validation.

Quote Request

Request a Quote for 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.